1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- is a complex organic compound with a unique structure that combines a purine core with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl) and 1,3-dimethyl groups. Common reagents used in these reactions include various chlorinating agents, amines, and alkylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents, such as:
- 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-aminopropyl)-1,3-dimethyl-
- 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(phenylmethyl)amino)propyl)-1,3-dimethyl-
Uniqueness
What sets 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-(((4-chlorophenyl)phenylmethyl)amino)propyl)-1,3-dimethyl-, (±)- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
110665-44-6 |
---|---|
Molecular Formula |
C23H24ClN5O2 |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
7-[3-[[(4-chlorophenyl)-phenylmethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C23H24ClN5O2/c1-27-21-20(22(30)28(2)23(27)31)29(15-26-21)14-6-13-25-19(16-7-4-3-5-8-16)17-9-11-18(24)12-10-17/h3-5,7-12,15,19,25H,6,13-14H2,1-2H3 |
InChI Key |
RORXSCLZMFGGQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.